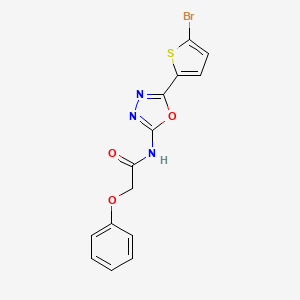

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

説明

The compound N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a 1,3,4-oxadiazole derivative characterized by a 5-bromothiophen-2-yl substituent at the 5-position of the oxadiazole ring and a 2-phenoxyacetamide group at the 2-position. The 1,3,4-oxadiazole scaffold is widely recognized for its role in medicinal chemistry, particularly in antimicrobial, antifungal, and enzyme-inhibitory applications . The phenoxyacetamide side chain could modulate solubility and hydrogen-bonding interactions, contributing to pharmacokinetic properties.

特性

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3S/c15-11-7-6-10(22-11)13-17-18-14(21-13)16-12(19)8-20-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWMOMRFXMCLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 5-bromo-2-thiophene-carboxaldehyde with aromatic hydrazides to form the corresponding hydrazones, which are then cyclized using oxidizing agents such as Chloramine-T . The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.

化学反応の分析

Oxidation Reactions

The 1,3,4-oxadiazole core in the compound N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is susceptible to oxidation. While direct evidence for this compound is limited, analogous 1,3,4-oxadiazole derivatives undergo oxidation at sulfur-containing groups. For example, thiazole rings (structurally similar to oxadiazoles) oxidize to sulfoxides or sulfones under conditions involving hydrogen peroxide or other oxidants.

Key Observations :

-

Mechanism : Oxidation likely occurs at the sulfur atom in the oxadiazole ring.

-

Conditions : Oxidizing agents (e.g., H₂O₂) and solvents such as ethanol or dichloromethane.

-

Outcome : Formation of sulfoxide or sulfone derivatives, altering the compound’s electronic properties.

Reduction Reactions

The carbonyl group in the phenoxyacetamide moiety undergoes reduction. Sodium borohydride (NaBH₄) is a common reagent for such transformations, as seen in related oxadiazole derivatives .

Key Observations :

-

Target : Carbonyl group (C=O) in the acetamide moiety.

-

Conditions : NaBH₄ in ethanol or methanol.

-

Outcome : Conversion to an alcohol (C-OH), reducing the compound’s electrophilicity.

Substitution Reactions

The bromine atom on the thiophene ring undergoes nucleophilic substitution. This is supported by studies on bromothiophene derivatives, where bromine acts as a leaving group .

Key Observations :

-

Mechanism : SN1/SN2 mechanisms, depending on the nucleophile.

-

Reagents : Amines, thiols, or hydroxyl groups (e.g., in aqueous ethanol).

-

Outcome : Replacement of bromine with nucleophiles, modifying the compound’s aromatic ring.

Coupling Reactions

The oxadiazole moiety can participate in coupling reactions, as demonstrated in the synthesis of phenylazo derivatives. For example, diazonium salts formed from aniline precursors couple with activated aromatics (e.g., phenol, resorcinol) .

Key Observations :

-

Conditions : Low temperatures (0–5°C) to stabilize diazonium salts.

-

Outcome : Formation of azo-linked derivatives, enhancing the compound’s conjugation.

Reaction Conditions and Solvents

| Reaction Type | Reagents | Solvents | Key Outcomes |

|---|---|---|---|

| Oxidation | H₂O₂, other oxidizing agents | Ethanol, dichloromethane | Sulfoxide/sulfone derivatives |

| Reduction |

科学的研究の応用

Anticancer Activity

Research indicates that compounds containing oxadiazole and bromothiophene structures exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide have shown promising results against various cancer cell lines. Studies have demonstrated percent growth inhibitions (PGIs) of over 80% against several types of cancer cells, including glioblastoma and ovarian cancer .

- Mechanism of Action : The presence of the oxadiazole ring is believed to enhance apoptosis in cancer cells by damaging DNA. This mechanism has been observed in related compounds where significant cell death was reported through cytotoxic assays .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity:

- Broad Spectrum Activity : Similar oxadiazole derivatives have been reported to possess antibacterial and antifungal properties. This includes efficacy against resistant strains of bacteria .

- Potential Applications : The integration of the bromothiophene moiety may enhance the compound's ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents .

Drug Design and Development

This compound can serve as a scaffold for drug development:

- Lead Compound : The unique combination of functional groups allows for modifications that could lead to improved pharmacological profiles. For instance, variations in the phenoxy group could enhance selectivity and potency against specific cancer types .

- Molecular Docking Studies : Computational studies have suggested favorable interactions with various biological targets, indicating that this compound could be optimized for better bioavailability and efficacy through structure-activity relationship (SAR) studies .

Summary of Findings

| Application Area | Findings |

|---|---|

| Anticancer Activity | Significant growth inhibition in various cancer cell lines (PGIs > 80%) |

| Antimicrobial Properties | Potential efficacy against resistant bacterial strains |

| Drug Design | Promising scaffold for developing new therapeutics |

作用機序

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial or fungal enzymes, disrupting their metabolic processes . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous 1,3,4-oxadiazole derivatives have been studied for diverse biological activities. Below is a comparative analysis based on substituents, synthesis, and reported activities (Table 1).

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Structural and Electronic Differences

- Substituent Effects: The target compound’s 5-bromothiophen-2-yl group differs from LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl. Bromine’s electronegativity and larger atomic radius may enhance halogen bonding with biological targets compared to methoxy or furan groups . The 2-phenoxyacetamide side chain contrasts with sulfamoyl (LMM5, LMM11) or thioether (2a, 2b) linkages. Phenoxy’s oxygen atom may facilitate hydrogen bonding, while sulfamoyl groups prioritize ionic interactions .

Synthetic Yields :

Solubility and Pharmacokinetics

- The phenoxyacetamide group in the target compound may offer intermediate solubility between LMM5’s polar sulfamoyl group and LMM11’s hydrophobic cyclohexyl moiety. This balance could optimize oral bioavailability .

生物活性

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound features both a brominated thiophene ring and an oxadiazole ring, which contribute to its unique biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the bromine atom enhances its reactivity, while the oxadiazole moiety is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds often possess bactericidal effects against various strains, including Staphylococcus spp. The mechanism likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

- Anticancer Potential : Research indicates that the compound may inhibit tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest. This is facilitated by its interaction with specific enzymes or receptors involved in cancer progression .

- Anti-inflammatory Effects : The compound has been explored for its potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Antimicrobial Activity

A comparative study highlighted the effectiveness of similar oxadiazole derivatives against microbial strains. For instance, a related compound showed a strong bactericidal effect with minimal cytotoxicity to normal cell lines (L929) at certain concentrations .

| Compound | Activity | Concentration (µM) | Effect on L929 Cells |

|---|---|---|---|

| 3-acetyl-1,3,4-oxadiazoline | Bactericidal | 100 | No cytotoxicity |

| This compound | Antimicrobial | Varies | Low cytotoxicity |

Anticancer Studies

In vitro studies on various cancer cell lines (e.g., A549 and HepG2) demonstrated that this compound significantly stimulated cell viability above 100% in some cases. This suggests a potential role in enhancing the effectiveness of existing cancer therapies .

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results indicated a strong activity against Gram-positive bacteria with minimal cytotoxic effects on mammalian cells.

- Cytotoxicity Assessment : Another significant study assessed the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that while some concentrations were cytotoxic to specific lines, others promoted cell viability and proliferation .

Q & A

Q. Basic

- ¹H/¹³C NMR : Peaks for the bromothiophene moiety (δ ~6.8–7.2 ppm for thiophene protons) and oxadiazole ring (no protons) are critical. The phenoxy group appears as a multiplet (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (amide, ~1650–1700 cm⁻¹) and C-Br (~600–700 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~407 g/mol for C₁₆H₁₁BrN₂O₃S) .

What strategies improve reaction yields during oxadiazole ring formation?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 min at 150°C) while maintaining yields >80% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to methanol .

- Catalyst Use : Trace acetic acid or p-toluenesulfonic acid (PTSA) accelerates dehydration during cyclization .

How does the bromothiophene substituent influence electronic properties and reactivity?

Q. Advanced

- Electron-Withdrawing Effect : The bromine atom increases electrophilicity of the oxadiazole ring, enhancing nucleophilic substitution reactivity .

- Conjugation Effects : The thiophene ring stabilizes charge transfer via π-conjugation, which is critical in optoelectronic applications (e.g., organic solar cells) .

- Steric Considerations : Bulkier substituents may hinder coupling reactions, requiring optimized stoichiometry .

What in vitro assays evaluate the biological activity of this compound?

Q. Advanced

- Anticancer Activity : MTT assay against cancer cell lines (e.g., CCRF-CEM) with GI₅₀ values <50 μM indicate potency .

- Enzyme Inhibition : Lipoxygenase (LOX) and acetylcholinesterase (AChE) inhibition assays (IC₅₀ values <20 μM suggest therapeutic potential) .

- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ ~15 μM) assess redox-modulating properties .

How does crystallographic data enhance understanding of molecular conformation?

Q. Advanced

- X-ray Diffraction : Reveals planar oxadiazole-thiophene stacking and dihedral angles between the phenoxyacetamide and oxadiazole moieties (e.g., ~30–40°), influencing binding to biological targets .

- Hydrogen Bonding : Intermolecular H-bonds (e.g., N-H···O) stabilize crystal packing, which correlates with solubility and bioavailability .

What challenges arise in reproducing synthetic protocols for analogous oxadiazoles?

Q. Advanced

- Hydrazide Purity : Impure hydrazides (e.g., from incomplete esterification) lead to side products. Recrystallization in ethanol is recommended .

- Coupling Efficiency : Steric hindrance from the bromothiophene group may reduce coupling yields. Using excess acyl chloride (1.2 eq) improves results .

- Spectral Contradictions : Discrepancies in NMR shifts (e.g., solvent-dependent δ values) require calibration with internal standards .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

- Substituent Variation : Replace bromothiophene with chloro-/nitro-thiophene to assess electronic effects on bioactivity .

- Scaffold Hybridization : Attach sulfonamide or pyridyl groups to the acetamide moiety to explore synergistic effects .

- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with LOX or AChE active sites .

What analytical methods resolve contradictions in reported biological data?

Q. Advanced

- Dose-Response Curves : Validate IC₅₀ discrepancies by testing multiple concentrations (e.g., 0.1–100 μM) .

- Cellular Uptake Studies : LC-MS quantification of intracellular compound levels distinguishes poor permeability from true low activity .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH/NCATS assay guidelines) .

How to optimize solubility for in vivo studies?

Q. Advanced

- Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size ~100 nm) for sustained release .

- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro assays; for in vivo, employ cyclodextrin-based carriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。